2-[4-[4-methoxy-3-(trifluoromethyl)phenyl]pyrazol-1-yl]-N-(2-methyltriazol-4-yl)acetamide
Overview
Description
2-[4-[4-methoxy-3-(trifluoromethyl)phenyl]pyrazol-1-yl]-N-(2-methyltriazol-4-yl)acetamide is a complex organic compound featuring a trifluoromethyl group, a pyrazole ring, and a triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[4-methoxy-3-(trifluoromethyl)phenyl]pyrazol-1-yl]-N-(2-methyltriazol-4-yl)acetamide typically involves multiple steps, including the formation of the pyrazole and triazole rings, followed by their coupling. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant conditions . This reaction uses organoboron reagents and palladium catalysts to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-[4-[4-methoxy-3-(trifluoromethyl)phenyl]pyrazol-1-yl]-N-(2-methyltriazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of a nitro group can yield an amine.
Scientific Research Applications
2-[4-[4-methoxy-3-(trifluoromethyl)phenyl]pyrazol-1-yl]-N-(2-methyltriazol-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-[4-[4-methoxy-3-(trifluoromethyl)phenyl]pyrazol-1-yl]-N-(2-methyltriazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability . The pyrazole and triazole rings can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-2-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)phenol: A Schiff base with different photophysical properties.
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: A boronic ester used in Suzuki–Miyaura coupling reactions.
Uniqueness
2-[4-[4-methoxy-3-(trifluoromethyl)phenyl]pyrazol-1-yl]-N-(2-methyltriazol-4-yl)acetamide is unique due to its combination of a trifluoromethyl group, pyrazole ring, and triazole ring. This combination imparts distinct chemical and biological properties, such as enhanced binding affinity and metabolic stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[4-[4-methoxy-3-(trifluoromethyl)phenyl]pyrazol-1-yl]-N-(2-methyltriazol-4-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N6O2/c1-24-20-7-14(23-24)22-15(26)9-25-8-11(6-21-25)10-3-4-13(27-2)12(5-10)16(17,18)19/h3-8H,9H2,1-2H3,(H,22,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAQRXJAHNPKOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=CC(=N1)NC(=O)CN2C=C(C=N2)C3=CC(=C(C=C3)OC)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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